In-depth Technical Guide: 1-benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5)
In-depth Technical Guide: 1-benzhydryl-N-methylazetidin-3-amine (CAS 69159-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzhydryl-N-methylazetidin-3-amine is a heterocyclic organic compound featuring a central azetidine ring, a benzhydryl group, and a methylamino substituent. While this molecule is available commercially as a research chemical, a thorough review of scientific literature and patent databases reveals a notable absence of in-depth studies on its synthesis, pharmacological activity, and mechanism of action. This guide synthesizes the available information on the broader chemical classes to which this compound belongs—benzhydryl amines and azetidines—to provide a contextual understanding of its potential properties and research avenues.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of 1-benzhydryl-N-methylazetidin-3-amine are summarized below. It is important to note that experimentally verified data from peer-reviewed sources is not currently available.
| Property | Value | Source |
| CAS Number | 69159-49-5 | [1][2] |
| Molecular Formula | C₁₇H₂₀N₂ | [1][2] |
| Molecular Weight | 252.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95-98% (as per suppliers) | [2] |
| Synonyms | 1-(Diphenylmethyl)-N-methylazetidin-3-amine, 1-Benzhydryl-N-methyl-3-azetidinamine, N-(1-Benzhydrylazetidin-3-yl)-N-methylamine | [1][2] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic protocols specifically for 1-benzhydryl-N-methylazetidin-3-amine are not available in the current body of scientific literature. However, the synthesis of analogous structures, such as other N-substituted and 3-substituted azetidines, is well-documented. A plausible synthetic strategy could involve a multi-step process, leveraging established methodologies for the formation of the azetidine ring and subsequent functionalization.
A generalized, hypothetical synthetic workflow is presented below. This is not a validated protocol for the target compound but is based on common organic synthesis techniques for similar molecules.
Caption: A potential multi-step synthesis for 1-benzhydryl-N-methylazetidin-3-amine.
Note: The development of a specific and optimized synthetic protocol would necessitate experimental investigation and validation by qualified chemists.
Potential Biological and Pharmacological Profile
While no specific biological data has been published for 1-benzhydryl-N-methylazetidin-3-amine, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.
The Benzhydryl Moiety
The benzhydryl group is a common scaffold in a variety of biologically active compounds. This structural feature is present in numerous drugs with diverse therapeutic applications, including antihistamines, anticholinergics, and central nervous system (CNS) active agents.[3] The lipophilic nature of the two phenyl rings can facilitate crossing the blood-brain barrier, suggesting a potential for CNS activity.
The Azetidine Ring
The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile building block in medicinal chemistry. Its constrained and rigid nature can confer unique conformational properties to a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. Azetidine derivatives have been explored for a wide range of therapeutic applications.
Potential Signaling Pathways
Given the prevalence of the benzhydryl amine scaffold in compounds targeting G-protein coupled receptors (GPCRs), it is plausible that 1-benzhydryl-N-methylazetidin-3-amine could interact with aminergic GPCRs such as histamine or dopamine receptors. However, this remains speculative without experimental evidence.
A generalized logical diagram illustrating the common paradigm of drug-receptor interaction and subsequent cellular response is provided below.
Caption: A logical flow of a potential drug's mechanism of action.
Future Research Directions
The lack of published data on 1-benzhydryl-N-methylazetidin-3-amine presents a number of opportunities for novel research:
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Development and Optimization of a Synthetic Route: A robust and scalable synthesis protocol would be the first step to enable further investigation.
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In Vitro Pharmacological Profiling: Screening the compound against a panel of common biological targets, particularly aminergic GPCRs and ion channels, could identify its primary mechanism of action.
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In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could elucidate the key structural features responsible for any observed biological activity.
Conclusion
1-benzhydryl-N-methylazetidin-3-amine is a readily available but scientifically uncharacterized research chemical. While its structural components suggest a potential for biological activity, particularly within the central nervous system, there is currently no experimental data to support this hypothesis. This technical guide serves to highlight the current knowledge gap and to provide a framework for future research into the properties and potential applications of this compound. Researchers and drug development professionals are encouraged to undertake the foundational studies necessary to unlock the potential of this and similar under-investigated molecules.






